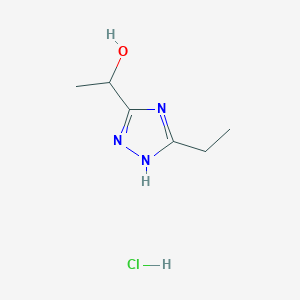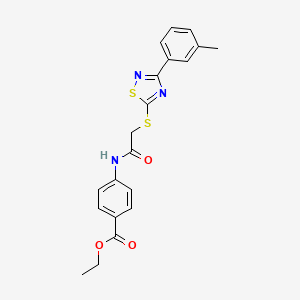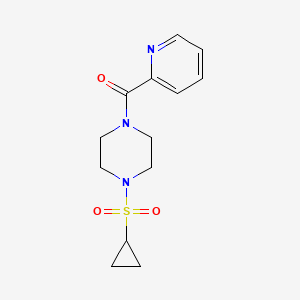
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is often used as a tool in pharmacological studies to investigate the mechanism of action of various drugs. In
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
(a) Design and Synthesis: In recent research, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
(b) Activity Against Mycobacterium tuberculosis: Several compounds from this series demonstrated significant anti-tubercular activity. Notably, compounds 6a, 6e, 6h, 6j, and 6k (from Series-I) and compound 7e (from Series-II) exhibited potent inhibitory effects against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, these compounds showed low cytotoxicity to human cells .
© Further Development: Docking studies revealed favorable molecular interactions, suggesting the suitability of these compounds for further development as anti-TB agents .
Antifungal Activity
(a) Piperazinyl Derivatives: While the specific compound hasn’t been directly studied for antifungal activity, related piperazinyl derivatives have been investigated. For instance, some 3-(4-(substituted)-piperazin-1-yl)pyridine derivatives displayed fungicidal activity against Candida galibrata strains .
Breast Cancer Cell Viability
(a) Targeting Poly (ADP-Ribose) Polymerase (PARP): Compounds containing a piperazinyl moiety have also been explored in the context of breast cancer. Specifically, 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were developed to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. These compounds showed significant loss of breast cancer cell viability, indicating their potential as anti-cancer agents .
Wirkmechanismus
Target of Action
The primary target of the compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and emotional states in the brain. By targeting this system, the compound can potentially influence mood and emotional states.
Mode of Action
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone interacts with its targets by inhibiting the reuptake of serotonin (5-HT) . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the post synaptic cleft.
Biochemical Pathways
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone affects the serotonin (5-HT) reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction of depressive symptoms.
Pharmacokinetics
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone has been found to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a potent antagonism of the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This can lead to a reduction in immobility times in the rat forced swimming test (FST), which is indicative of an antidepressant effect .
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(12-3-1-2-6-14-12)15-7-9-16(10-8-15)20(18,19)11-4-5-11/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWIFKWEORAGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

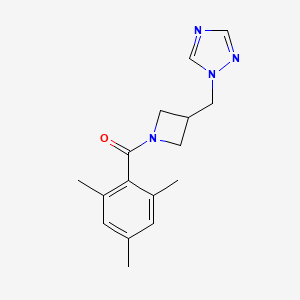

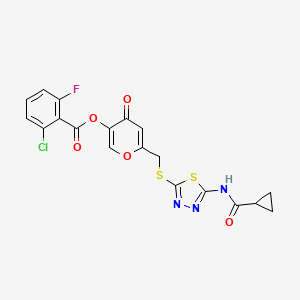
![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)
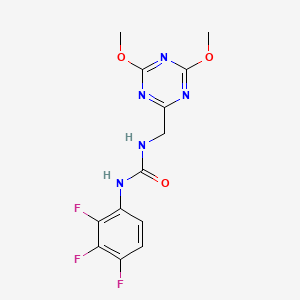
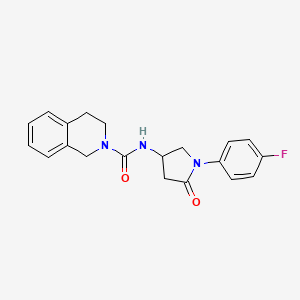
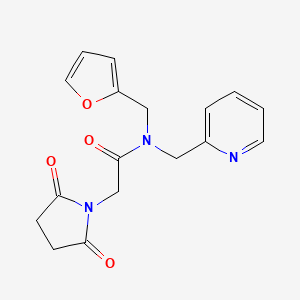
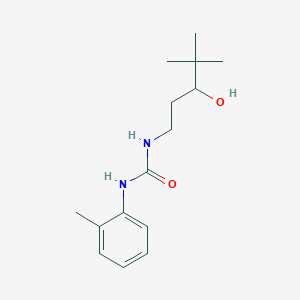
![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)
![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)
